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Carbonic anhydrase 9 (254-262)

Cat. No.: B1575190
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Description

Carbonic anhydrase 9 (254-262) is a peptide sequence derived from the human carbonic anhydrase IX (CA IX) protein, a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons . CA IX is a tumor-associated enzyme that is highly overexpressed in a wide range of hypoxic solid tumors—including clear cell renal cell carcinoma, and carcinomas of the cervix, breast, and lung—but shows restricted expression in normal tissues . Its expression is primarily regulated by the hypoxia-inducible factor-1 (HIF-1), making it a key cellular biomarker of hypoxia and an attractive target for cancer research . The enzyme plays a critical role in tumor progression by maintaining cellular pH balance. By catalyzing the extracellular hydration of CO2, CA IX acidifies the tumor microenvironment, which in turn promotes tumor invasion, metastasis, and resistance to conventional therapies . This specific peptide sequence is valuable for immunological and biochemical studies, particularly in the development and evaluation of CA IX-targeted therapies. Researchers can utilize this reagent to investigate T-cell responses, generate antibodies, screen for small-molecule inhibitors, and study the mechanisms of cancer cell adaptation to acidosis . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

sequence

HLSTAFARV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Carbonic anhydrase 9 (254-262)

Origin of Product

United States

Identification and Characterization of the Carbonic Anhydrase Ix 254 262 Peptide

Discovery of the G250 Antigen and its Identity as Carbonic Anhydrase IX

The journey to understanding the tumor-associated peptide Carbonic Anhydrase IX (254-262) began with the discovery of the G250 antigen. The monoclonal antibody (mAb) G250 was first generated by immunizing mice with homogenates from human renal cell carcinoma (RCC). nih.gov This antibody was found to recognize a specific determinant present on the surface of nearly all clear cell renal cell carcinomas (ccRCC), while being absent from normal kidney tissue. mdpi.comspandidos-publications.comnih.govaacrjournals.org This high tumor-specificity made the G250 antigen a subject of intense research. nih.govaacrjournals.org

Subsequent cloning and molecular characterization of the antigen recognized by mAb G250 revealed that it was identical to a protein named Carbonic Anhydrase IX (CAIX). nih.govmdpi.complos.org CAIX, also known as the MN protein, was independently identified in HeLa cervical carcinoma cells. nih.govaacrjournals.orgnih.gov It is a transmembrane glycoprotein (B1211001) and a member of the carbonic anhydrase family of zinc metalloenzymes, which catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.combmj.com The expression of CAIX is strongly induced by hypoxia (low oxygen conditions), a common feature of the tumor microenvironment, through the activation of the hypoxia-inducible factor-1α (HIF-1α) transcription factor. mdpi.combmj.comresearchgate.net The discovery that the highly tumor-associated G250 antigen was, in fact, CAIX provided a crucial link between RCC and cellular responses to hypoxia, establishing CAIX as a significant biomarker and therapeutic target in oncology. nih.govbmj.com

Table 1: Key Milestones in the Identification of G250/CAIX

Year Discovery Significance Reference(s)
1986 Isolation of monoclonal antibody G250 Identified a determinant highly expressed in renal cell carcinoma but not normal kidney tissue. spandidos-publications.complos.org
1992 Identification of MN protein (CAIX) A distinct monoclonal antibody, M75, identified the MN protein on HeLa cells. plos.orgnih.gov

Identification of the Carbonic Anhydrase IX (254-262) Sequence as an HLA-A2.1-Restricted Epitope

Following the identification of G250 as CAIX, researchers investigated its potential to be recognized by the human immune system, specifically by cytotoxic T lymphocytes (CTLs). CTLs recognize short peptide fragments (epitopes) of proteins, like CAIX, when they are presented on the cell surface by Human Leukocyte Antigen (HLA) class I molecules. This recognition can trigger the destruction of the tumor cell.

Studies demonstrated that the CAIX protein is a source of naturally processed epitopes. ru.nlresearchgate.net A key finding was the identification of a specific 9-amino acid peptide sequence, corresponding to amino acids 254-262 of the CAIX protein, as an HLA-A2.1-restricted epitope. ru.nluzh.ch The specific amino acid sequence for this peptide is HLSTAFARV . google.com This means that in individuals with the common HLA-A2.1 immune type, this particular peptide fragment can be presented on the surface of CAIX-expressing tumor cells, making them a target for the immune system. uzh.ch The identification of this epitope was a significant step forward, providing a specific molecular target for the development of peptide-based cancer vaccines and T-cell immunotherapies aimed at RCC and other CAIX-expressing tumors. uzh.ch

Table 2: Characteristics of the CAIX (254-262) Epitope

Property Description Reference(s)
Protein Source Carbonic Anhydrase IX (CAIX/G250) ru.nluzh.ch
Amino Acid Position 254-262 google.comuu.nl
Peptide Sequence HLSTAFARV google.com
HLA Restriction HLA-A2.1 ru.nluzh.ch

Computational Prediction and Validation Strategies for HLA-Binding Peptides

The identification of T-cell epitopes like CAIX (254-262) is often facilitated by a combination of computational prediction and experimental validation. Given the vast number of potential peptide fragments within a protein and the high polymorphism of HLA genes in the human population, experimentally testing every possible peptide is impractical and costly. nih.govresearchgate.net

Computational immunology offers powerful tools to streamline this process. researchgate.netnih.gov Algorithms and web-based systems such as NetMHCpan, NetMHCIIpan, and MULTIPRED are used to predict the binding affinity of peptides to specific HLA molecules. nih.govplos.orgplos.org These prediction models are typically built using machine learning techniques, such as artificial neural networks, trained on large datasets of experimentally verified HLA-binding peptides. nih.govoup.com The algorithms analyze the amino acid sequence of a potential peptide and the sequence of the HLA molecule's binding groove to generate a binding affinity score or rank. plos.orgplos.org This allows researchers to systematically screen entire protein sequences and prioritize a smaller, more manageable number of high-probability candidate epitopes for further testing. nih.gov

Once candidate peptides are predicted computationally, their binding to HLA molecules must be confirmed through experimental validation. researchgate.netnih.gov Common validation strategies include:

MHC Binding Assays: These in vitro assays directly measure the binding affinity of a synthetic peptide to purified HLA molecules. nih.gov Competition assays, where the candidate peptide competes with a known high-affinity labeled peptide, are frequently used to determine the concentration required for 50% inhibition (IC50), providing a quantitative measure of binding strength. nih.govnih.gov

Cell-based Assays: Flow cytometry can be used to measure the stabilization of HLA molecules on the surface of cells. researchgate.net Cells lacking a stable peptide load will have low surface expression of HLA class I molecules; incubation with a binding peptide stabilizes the complex and increases its surface expression, which can be detected with fluorescently labeled antibodies. researchgate.net

Mass Spectrometry: This technique can be used to directly identify peptides that are naturally processed and presented by HLA molecules on the surface of tumor cells. uu.nl

These validation methods provide the necessary experimental proof to confirm the predictions of computational models and verify that a peptide is a genuine HLA-ligand and a potential target for immunotherapy. mdpi.com

Table 3: Common Methods for HLA-Binding Peptide Prediction and Validation

Method Type Technique Description Reference(s)
Computational Prediction Artificial Neural Networks (e.g., NetMHCpan) Uses algorithms trained on known binding data to predict the affinity of new peptide sequences for specific HLA alleles. nih.govplos.orgoup.com
Position-Specific Scoring Matrices (PSSMs) Assigns scores to each amino acid at each position within the peptide based on its contribution to binding. nih.gov
Experimental Validation Competitive Binding Assays Measures the ability of a candidate peptide to compete with a reference peptide for binding to purified HLA molecules. nih.govnih.gov
Flow Cytometry (MHC Stabilization Assay) Quantifies the increase in HLA expression on the surface of cells after incubation with a binding peptide. researchgate.net

Immunological Properties and Recognition of Carbonic Anhydrase Ix 254 262

Immunogenicity in Preclinical Models

Preclinical studies utilizing transgenic mouse models have been instrumental in establishing the immunogenic potential of the CAIX (254-262) peptide.

Induction of Cytotoxic T Lymphocytes (CTLs) in HLA-A2.1Kb Transgenic Mice

Research employing HLA-A2.1Kb transgenic mice, which are engineered to express a chimeric human-mouse MHC class I molecule, has demonstrated the ability of the CAIX (254-262) peptide to elicit a CTL response. ru.nl In a study investigating potential HLA-A2.1-binding peptides from the G250 antigen, which is identical to CAIX, 13 peptides were identified that bound to HLA-A2.1 with high-to-intermediate affinity. capes.gov.br Of these, four, including the 254-262 peptide (sequence HLSTAFARV), were able to induce peptide-specific CTLs in these transgenic mice. ru.nlcapes.gov.br The induction of these CTLs was confirmed by their ability to lyse target cells loaded with the specific peptide. capes.gov.br

Table 1: Immunogenicity of G250/CAIX-Derived Peptides in HLA-A2.1Kb Transgenic Mice

Peptide SequenceBinding Affinity to HLA-A2.1Induction of Peptide-Specific CTLs
G250:26-35HighYes
G250:254-262 (HLSTAFARV) Intermediate Yes
G250:421-429IntermediateYes
Other tested peptidesHigh to IntermediateNo

This table is based on findings from studies where multiple peptides were screened for immunogenicity. ru.nlcapes.gov.br

Specificity of CTLs for Endogenously Expressed Antigen

Crucially, among the immunogenic peptides identified, only the CTLs generated against the CAIX (254-262) epitope demonstrated the ability to recognize and lyse target cells that endogenously expressed the full-length G250/CAIX antigen. capes.gov.br This indicates that the 254-262 peptide is not only immunogenic but is also naturally processed and presented by tumor cells, making it a physiologically relevant target for the immune system. ru.nl This specificity is a critical factor for the potential development of immunotherapies targeting this epitope.

Human Immune Response to the Carbonic Anhydrase IX (254-262) Epitope

Building on the promising preclinical data, studies have also confirmed the immunogenicity of the CAIX (254-262) peptide in the context of the human immune system.

Generation of Carbonic Anhydrase IX (254-262)-Specific Human CTLs

It has been successfully demonstrated that human CTLs specific for the CAIX (254-262) peptide can be generated in vitro. capes.gov.br By stimulating peripheral blood mononuclear cells from healthy HLA-A2.1-positive donors with the peptide, it was possible to induce CTLs that specifically recognized and lysed target cells pulsed with the CAIX (254-262) peptide. ru.nl This confirms that the human T-cell repertoire contains precursors capable of recognizing this tumor-associated epitope.

Recognition of Endogenously Expressed CAIX by Human CTLs

Similar to the findings in the transgenic mouse model, human CTLs specific for the CAIX (254-262) peptide were capable of lysing human tumor cell lines that endogenously express both CAIX and HLA-A2.1. ru.nlcapes.gov.br This demonstrates that the epitope is naturally processed and presented on the surface of human cancer cells in a manner that allows for recognition by the human immune system. ru.nl This finding underscores the potential of this peptide as a target for T-cell based cancer immunotherapies. capes.gov.br

Table 2: Lysis of Target Cells by CAIX (254-262)-Specific Human CTLs

Target Cell TypeHLA-A2.1 StatusCAIX ExpressionLysis by CTLs
Peptide-pulsed T2 cellsPositiveN/A (Pulsed)Yes
BLM/G250 tumor cellsPositivePositiveYes
BLM/gp100 tumor cellsPositiveNegativeNo

This table summarizes the specificity of human CTLs for the CAIX (254-262) epitope as demonstrated in cytotoxicity assays. ru.nl

Mechanisms of T-Cell Receptor (TCR) Recognition of the HLA-Peptide Complex

The recognition of the CAIX (254-262) peptide presented by the HLA-A2.1 molecule is mediated by the T-cell receptor (TCR) on the surface of CTLs. While detailed structural studies of the specific TCR interaction with the CAIX (254-262)-HLA-A2.1 complex are not extensively available in the provided search results, the fundamental principles of TCR recognition apply. The TCR's complementarity-determining regions (CDRs) make specific contacts with both the peptide and the HLA molecule, forming a ternary complex. nih.gov The affinity and kinetics of this interaction are critical determinants of T-cell activation and subsequent effector function. The successful generation of both murine and human CTLs that recognize this complex indicates that there are TCRs within the repertoire with sufficient affinity to trigger an immune response. ru.nlcapes.gov.br Further research into the specific TCRs that recognize this epitope could provide insights for the development of engineered T-cell therapies. eur.nl

Structural Context and Molecular Interactions of Carbonic Anhydrase Ix 254 262 Within the Caix Protein

Location of the Carbonic Anhydrase IX (254-262) Sequence within CAIX Protein Domains

The human CAIX protein is a multi-domain, transmembrane glycoprotein (B1211001). wikipedia.org Its structure can be broadly divided into several key regions: an N-terminal signal peptide, an extracellular domain (ECD), a transmembrane helix, and a C-terminal intracellular tail. mdpi.com The ECD is of particular interest as it houses the catalytic activity of the enzyme and is composed of a proteoglycan-like (PG) domain and the carbonic anhydrase (CA) catalytic domain. mdpi.comnih.gov

The carbonic anhydrase 9 (254-262) sequence is situated within the extracellular catalytic domain of the CAIX protein. mdpi.comnih.gov This domain is responsible for the enzyme's primary function: the reversible hydration of carbon dioxide to bicarbonate and a proton. pnas.org The catalytic domain of CAIX shares significant sequence homology (30% to 40%) with other human CA isozymes. nih.gov The crystal structure of the catalytic domain reveals a typical α-CA fold. pnas.orgnih.gov

DomainResidue Range (approximate)Key Features
Signal Peptide1-37Directs the protein to the secretory pathway.
Proteoglycan-like (PG) Domain38-112Unique to CAIX among CAs, involved in cell adhesion. pnas.org
Connecting Region113-138Links the PG and CA domains. mdpi.com
Catalytic (CA) Domain 139-390 Contains the active site and the 254-262 epitope. mdpi.com
Transmembrane (TM) Helix415-435Anchors the protein to the cell membrane. mdpi.com
Intracellular (CY) Tail436-459Contains phosphorylation sites for signal transduction. wikipedia.orgmdpi.com

Conformational Aspects of the Carbonic Anhydrase IX (254-262) Epitope

Molecular dynamics simulations have been employed to study the conformational states of the CAIX protein and its complexes with inhibitors. These studies reveal that the protein can exist in distinct and stable conformational states, which can be influenced by the binding of ligands. rsc.org This suggests that the conformation of the 254-262 epitope is not static but can be modulated by molecular interactions.

Influence of Neighboring Residues and Post-Translational Modifications on Epitope Presentation

The presentation of the carbonic anhydrase 9 (254-262) epitope is significantly influenced by its local environment, including adjacent amino acid residues and post-translational modifications (PTMs).

Post-Translational Modifications (PTMs): CAIX undergoes several PTMs that can impact its structure and function. nih.govresearchgate.net These modifications include:

Glycosylation: The CAIX protein has both N-linked and O-linked glycosylation sites. wikipedia.orgmdpi.com An N-linked glycosylation site is present on the catalytic domain. mdpi.com The presence of bulky carbohydrate moieties can sterically hinder the binding of antibodies or other molecules to nearby epitopes.

Disulfide Bonds: The CAIX catalytic domain contains an intramolecular disulfide bond and is involved in an intermolecular disulfide bond that stabilizes the dimeric form of the protein. mdpi.com These covalent linkages are critical for maintaining the correct tertiary and quaternary structure, which is essential for proper epitope presentation.

Phosphorylation: The intracellular tail of CAIX contains several phosphorylation sites. wikipedia.orgmdpi.comnih.gov While these modifications are located at a distance from the extracellular 254-262 epitope, they can induce conformational changes that propagate through the transmembrane domain to the extracellular portion of the protein, potentially altering epitope presentation. Phosphorylation of the intracellular tail has been shown to be important for the interaction of CAIX with other proteins. nih.govacs.org

ModificationLocationPotential Impact on Epitope Presentation
N-linked GlycosylationCatalytic Domain (Asn346)Steric hindrance, altered local conformation. mdpi.com
O-linked GlycosylationPG Domain (Thr115)May influence the overall conformation of the ectodomain. mdpi.com
Disulfide BondsIntramolecular (Cys156-Cys336) and Intermolecular (Cys174)Maintains tertiary and quaternary structure essential for epitope integrity. mdpi.com
PhosphorylationIntracellular Tail (Thr443, Ser448, Tyr449)May induce long-range conformational changes affecting the ectodomain. mdpi.comnih.gov

Research Methodologies for Studying Carbonic Anhydrase Ix 254 262

Peptide Synthesis and Purification Techniques

The generation of the Carbonic Anhydrase IX (CAIX) (254-262) peptide for research purposes is primarily achieved through chemical synthesis, most commonly solid-phase peptide synthesis (SPPS).

Synthesis Process: The synthesis is typically performed on an automated peptide synthesizer. nih.gov The process utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a standard method for protecting the α-amino group of the amino acids being added. plos.orgplos.org The synthesis involves a cyclical process of:

Deprotection: Removal of the Fmoc group from the resin-bound amino acid.

Coupling: Activation and coupling of the next Fmoc-protected amino acid in the sequence.

Washing: Removal of excess reagents and by-products.

This cycle is repeated until the full peptide sequence (HLSTAFARV) is assembled on the solid support resin. After the final amino acid is added, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA).

Purification and Characterization: The crude peptide obtained after cleavage is then purified to a high degree, which is essential for accurate biological assays. The most common purification technique is reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov This method separates the desired full-length peptide from shorter, truncated sequences and other impurities based on hydrophobicity. The identity and purity of the final peptide product are confirmed using analytical techniques such as mass spectrometry, to verify the correct molecular weight, and analytical HPLC, to determine the purity level.

Parameter Technique/Method Purpose
Synthesis Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistryTo assemble the amino acid sequence HLSTAFARV.
Purification Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)To isolate the full-length peptide from impurities.
Verification Mass SpectrometryTo confirm the correct molecular weight of the synthesized peptide.
Purity Analysis Analytical RP-HPLCTo quantify the purity of the final peptide product.

HLA Binding and Stability Assays

To elicit a T-cell response, the CAIX (254-262) peptide must first bind effectively to the appropriate Major Histocompatibility Complex (MHC) molecule, in this case, HLA-A*0201. uni-tuebingen.de Assays are conducted to quantify this binding affinity and to assess the stability of the resulting peptide-MHC (pMHC) complex.

HLA Binding Assays: These assays measure the ability of the CAIX (254-262) peptide to bind to purified, recombinant HLA-A*0201 molecules. A common method is a competitive binding assay, where a known high-affinity fluorescently labeled peptide and the test peptide (CAIX 254-262) compete for binding to the HLA molecule. The concentration of the test peptide that inhibits 50% of the binding of the fluorescent reference peptide (IC50) is determined. Lower IC50 values indicate higher binding affinity.

Stability Assays: The stability of the pMHC complex is a critical factor, as more stable complexes are presented on the cell surface for longer periods, increasing the likelihood of T-cell recognition. Stability is often measured in cell-free systems by incubating pre-formed pMHC complexes at 37°C and measuring their dissociation over time. The amount of intact complex remaining at various time points can be quantified by ELISA-based methods. The half-life (t1/2) of the complex is then calculated. Peptides forming complexes with a longer half-life are generally considered more potent epitopes. uni-tuebingen.de Furthermore, the metabolic stability of the peptide itself is investigated by incubation in human serum or cell culture medium, with degradation monitored over time by HPLC. plos.orgplos.org

Assay Type Methodology Key Parameter Measured Significance
HLA Binding Competitive ELISA / Fluorescence PolarizationIC50 (50% inhibitory concentration)Quantifies the affinity of the peptide for the HLA molecule.
pMHC Stability Dissociation Assay (e.g., ELISA)t1/2 (Half-life)Measures the stability of the peptide-HLA complex over time.
Metabolic Stability Incubation in Human Serum followed by HPLCPeptide Degradation Rate / Half-lifeAssesses the peptide's resistance to proteases in a biological fluid.

In Vitro T-Cell Assays

A variety of in vitro assays are employed to characterize the ability of the CAIX (254-262) peptide to stimulate and be recognized by human T-cells. nih.gov These assays are fundamental to confirming its immunogenicity at the cellular level.

The primary goal of these protocols is to generate and expand CAIX (254-262)-specific CTLs from peripheral blood mononuclear cells (PBMCs) of healthy, HLA-A2 positive donors.

A typical protocol involves the following steps:

Antigen Presenting Cell (APC) Preparation: Monocytes are isolated from PBMCs and differentiated into dendritic cells (DCs), which are potent APCs. Alternatively, autologous monocytes can be used directly. researchgate.net

Peptide Pulsing: The prepared APCs are incubated with the CAIX (254-262) peptide. The APCs internalize, process, and present the peptide on their surface via HLA-A2 molecules.

Co-culture and Stimulation: The peptide-pulsed APCs are co-cultured with purified CD8+ T-cells from the same donor. This initial stimulation primes the T-cells specific for the CAIX epitope.

Expansion: The stimulated T-cells are cultured in the presence of cytokines, most notably Interleukin-2 (B1167480) (IL-2), to promote their proliferation and differentiation into effector CTLs. researchgate.net This process often involves repeated cycles of restimulation with peptide-pulsed APCs to achieve a sufficient number of antigen-specific CTLs for functional analysis. researchgate.netuq.edu.au

Once CAIX (254-262)-specific CTLs have been expanded, their ability to recognize and kill target cells presenting the specific epitope is assessed.

Chromium-51 (⁵¹Cr) Release Assay: This is the classic method for measuring CTL cytotoxicity. researchgate.net

Target Cells: An HLA-A2 positive cell line (e.g., T2 cells) that is deficient in endogenous antigen processing is used. These cells are labeled with radioactive ⁵¹Cr and then pulsed with either the CAIX (254-262) peptide (specific target) or an irrelevant peptide (negative control).

Co-incubation: The labeled target cells are incubated with the expanded CTLs at various effector-to-target (E:T) ratios.

Measurement: CTL-mediated killing causes the target cell membrane to rupture, releasing ⁵¹Cr into the supernatant. The amount of radioactivity in the supernatant is measured and used to calculate the percentage of specific lysis. researchgate.net

Cytokine Release Assays: Activated CTLs release effector cytokines, such as Interferon-gamma (IFN-γ). Measuring cytokine release provides another metric of T-cell recognition and activation.

ELISpot (Enzyme-Linked Immunospot) Assay: This sensitive assay quantifies the number of IFN-γ-secreting cells upon recognition of target cells.

Intracellular Cytokine Staining (ICS): This flow cytometry-based technique detects cytokine production at the single-cell level, allowing for simultaneous characterization of the responding T-cell phenotype (e.g., CD8+).

ELISA (Enzyme-Linked Immunosorbent Assay): Measures the concentration of secreted cytokines in the co-culture supernatant. researchgate.net

Assay Principle Example Finding
⁵¹Cr Release Assay Measures the release of radioactive chromium from lysed target cells.CTLs specifically lyse target cells pulsed with CAIX (254-262) in an E:T ratio-dependent manner, with minimal lysis of control cells. researchgate.net
IFN-γ ELISpot Quantifies the number of cytokine-producing T-cells upon antigen recognition.A significantly higher number of IFN-γ spots are observed when CTLs are co-cultured with CAIX (254-262)-pulsed target cells.

In Vivo Immunogenicity Models

To evaluate the immunogenicity and potential anti-tumor efficacy of the CAIX (254-262) peptide in a living organism, animal models are utilized.

HLA-Transgenic Mice: Standard laboratory mice cannot present human peptide epitopes. Therefore, transgenic mice that express the human HLA-A2.1 gene are commonly used. These mice can be immunized with the CAIX (254-262) peptide, often formulated with an adjuvant to enhance the immune response. The subsequent T-cell response in the spleen and lymph nodes can be analyzed ex vivo using the same cytotoxicity and cytokine release assays described above.

Xenograft Models: To assess anti-tumor activity, immunodeficient mice (e.g., BALB/c nude or NOD-SCID mice) are used. plos.orgplos.orgnih.gov

Tumor Implantation: The mice are subcutaneously or orthotopically implanted with a human tumor cell line that is both HLA-A2 positive and expresses Carbonic Anhydrase IX (e.g., the renal cell carcinoma line SK-RC-52). plos.orgnih.gov

Adoptive T-Cell Transfer: Once tumors are established, the mice receive an infusion of in vitro-expanded, CAIX (254-262)-specific human CTLs.

Monitoring: Tumor growth is monitored over time and compared to control groups receiving no T-cells or T-cells with an irrelevant specificity. A delay in tumor growth or tumor regression in the treatment group indicates in vivo efficacy of the specific CTLs. oncotarget.com

Structural Determination Techniques Applied to Epitope-MHC Complexes

Understanding the three-dimensional structure of the CAIX (254-262) peptide bound to the HLA-A2 molecule provides crucial insights into the molecular basis of T-cell recognition.

X-ray Crystallography: This is the gold-standard technique for determining the high-resolution structure of pMHC complexes. nih.govnih.gov The process involves:

Production of the pMHC Complex: A soluble form of the HLA-A2 heavy chain and the light chain, β2-microglobulin, are produced using recombinant protein expression systems. These proteins are then folded in vitro in the presence of a high concentration of the CAIX (254-262) peptide.

Purification and Crystallization: The correctly folded pMHC complex is purified and subjected to crystallization screening to find conditions that yield diffraction-quality crystals.

Data Collection and Structure Solution: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the peptide and the MHC molecule are determined.

The final structure reveals the precise conformation of the peptide within the HLA binding groove, identifying which amino acid side chains act as anchors by fitting into specific pockets of the groove and which residues are exposed on the surface for interaction with the T-cell receptor (TCR). nih.gov

Advanced Proteomics and Mass Spectrometry for Epitope Discovery

Advanced proteomic techniques, particularly mass spectrometry (MS), are powerful tools for identifying and characterizing antibody binding sites on proteins like CA IX. nih.gov These methods can define both linear and conformational epitopes by analyzing the protein's structure and its interaction with binding partners.

One of the key MS-based techniques used for epitope mapping is Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). nih.gov HDX-MS provides insights into the dynamic changes in a protein's conformation upon antibody binding. The principle of this method lies in the exchange of backbone amide hydrogen atoms with deuterium (B1214612) atoms from a deuterated buffer. The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons. When an antibody binds to its epitope, the region of interaction becomes shielded from the solvent, leading to a significant reduction in the rate of deuterium uptake. nih.gov

By comparing the deuterium exchange patterns of CA IX in its free form versus its antibody-bound state, researchers can pinpoint the exact amino acid sequences that constitute the epitope. This bottom-up HDX-MS approach has been successfully used to reveal unique binding profiles for different monoclonal antibodies (mAbs) targeting the catalytic domain of human CA IX. nih.gov For instance, this technique has been instrumental in identifying a conformational and allosterically silent epitope for an antibody-drug conjugate candidate, as well as distinct inhibitory mechanisms for other antibodies that involve steric hindrance at the catalytic cavity or disruption of secondary structures necessary for substrate binding. nih.gov The detailed information provided by HDX-MS, which highlights subtle changes in protein dynamics, is often unattainable through static, structure-based methods like X-ray crystallography alone. nih.gov

Other proteomic approaches for antigen discovery include the elution of peptides from Major Histocompatibility Complex (MHC) class I molecules on the surface of tumor cells, followed by their identification using mass spectrometry. nih.gov This method allows for the identification of naturally processed and presented peptides, such as the G250:254-262 epitope, confirming their relevance as targets for T-cell recognition. ru.nl

Table 1: Mass Spectrometry Techniques for CA IX Epitope Analysis

Technique Principle Application to CA IX Key Findings
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Measures the rate of deuterium uptake by backbone amide hydrogens to probe protein conformation and dynamics. nih.gov Mapping epitopes of monoclonal antibodies on the CA IX catalytic domain. nih.gov Identified a conformational, allosterically silent epitope; revealed distinct inhibitory mechanisms of different antibodies (steric gating and structural disruption). nih.gov

| Peptide Elution and Mass Spectrometry | Antigenic peptides are eluted from MHC molecules on tumor cells and sequenced by MS. nih.gov | Identification of naturally processed and presented T-cell epitopes from CA IX (G250). ru.nl | Confirmed the natural presentation of specific CA IX peptides, including the 254-262 region, on renal cell carcinoma cells. ru.nl |

Site-Directed Mutagenesis for Functional Characterization of Epitope Residues

Site-directed mutagenesis is a cornerstone technique for the functional characterization of specific amino acid residues within an epitope. google.com This method involves intentionally altering the DNA sequence that codes for the protein of interest to substitute specific amino acids. By observing how these mutations affect antibody binding or T-cell recognition, researchers can determine the critical residues that are essential for the interaction.

A common application of this technique in epitope mapping is the "alanine scan," where individual amino acid residues within a putative epitope are systematically replaced with alanine (B10760859). nih.gov Alanine is chosen for its small, non-polar side chain, which removes the original side chain's functionality without introducing significant steric or electrostatic disturbances. The effect of each substitution on antibody binding is then quantitatively measured, typically using methods like ELISA or surface plasmon resonance. nih.gov

Studies on antibodies targeting the proteoglycan-like (PG) domain of CA IX have effectively used alanine scanning in conjunction with yeast surface display to perform fine epitope mapping. nih.gov After identifying initial binding fragments, truncation analysis is used to define the minimal peptide sequence required for antibody recognition. Subsequently, an alanine scan is performed on this minimal epitope. For example, for the mAb 12H8, which binds to the epitope LPRMQEDSP, substituting any of the residues L, R, Q, E, or D with alanine was found to completely abolish binding. nih.gov In contrast, for the M75 antibody, which recognizes the GEEDLP(S/G) epitope, only the replacement of G and E resulted in a loss of binding, indicating that these are the key functional residues. nih.gov

This systematic approach provides high-resolution data on the contribution of each residue to the binding energy of the antibody-antigen interaction. Such detailed functional characterization is invaluable for understanding the molecular basis of recognition and for the rational design of immunotherapies, such as vaccines or engineered antibodies, that target specific epitopes like CA IX (254-262). nih.gov

| M75 | GEEDLP(S/G) | G, E | Loss of binding | Glycine and Glutamic acid are the key functional residues for M75 binding. nih.gov |

Potential Applications in Immunotherapy and Diagnostics Targeting Carbonic Anhydrase Ix 254 262

Development of Peptide-Based Vaccines

The immunogenic potential of the CAIX (254-262) peptide has been explored for the development of cancer vaccines designed to elicit a specific T-cell response against tumors expressing CAIX. This peptide, with the sequence HLSTAFARV, is a known HLA-A*02:01 binding epitope. researchgate.net Research has demonstrated that cytotoxic T lymphocytes (CTLs) can be generated that specifically recognize and lyse cells endogenously presenting this peptide, confirming its immunogenicity in humans. researchgate.netru.nl

One approach involves using dendritic cells (DCs), which are potent antigen-presenting cells, to prime the immune system. wpi.edu In preclinical studies, a dendritic cell vaccine transduced with an adenovirus vector containing a CAIX fusion construct (DC-Ad-GM·CAIX) has shown efficacy. researchgate.net In mouse models with syngeneic renal cell carcinoma engineered to express human CAIX, this vaccine significantly delayed tumor development and reduced tumor volume. researchgate.net These findings support the concept of using the CAIX (254-262) epitope as a central component of peptide-based vaccines to stimulate a robust anti-tumor immune response.

Table 1: Research Findings on CAIX (254-262) Peptide-Based Vaccines

Therapeutic Strategy Key Findings Model System
CAIX (254-262) Peptide Demonstrated CTL reactivity against the HLA-A*02:01 binding peptide (HLSTAFARV) and killing of target cells. researchgate.net Human cells

| Dendritic Cell Vaccine (DC-Ad-GM·CAIX) | Significantly delayed tumor development and reduced tumor volumes in a prevention model. researchgate.net | Immunocompetent Balb/c mouse models with syngeneic RCC (RENCA) engineered to overexpress human CAIX. researchgate.net |

Engineering T-Cells for Targeted Therapies (e.g., CAR-T cells, TCR-T cells specific for this epitope)

Adoptive cell therapy, using genetically engineered T-cells, represents a powerful strategy for targeting CAIX-expressing tumors. nih.gov Chimeric Antigen Receptor (CAR) T-cell therapy, in particular, has been investigated for its potential to treat metastatic renal cell carcinoma and other solid tumors. mdpi.comardigen.com

CARs are synthetic receptors that redirect T-cells to recognize and kill cancer cells by binding to a specific surface antigen, in this case, CAIX. nih.gov This approach is advantageous as it functions independently of Major Histocompatibility Complex (MHC) presentation. nih.gov Preclinical studies using anti-CAIX CAR-T cells have shown promising results. mdpi.comnih.gov However, clinical translation has faced challenges. An early clinical trial using autologous T-lymphocytes genetically retargeted against CAIX showed on-target, off-tumor toxicity, as the CAR-T cells also targeted CAIX expressed at low levels on bile duct epithelial cells, leading to liver toxicity. medpagetoday.comnih.gov This highlights a critical challenge in developing safe and effective CAR-T therapies against targets that are not exclusively expressed on tumor cells. medpagetoday.com

T-cell receptor (TCR) T-cell therapy is another approach that could potentially target the CAIX (254-262) epitope. Unlike CARs, TCRs recognize peptides presented by MHC molecules on the cancer cell surface. This allows for the targeting of intracellular proteins, although CAIX is a transmembrane protein. eurekaselect.com Engineering T-cells to express a high-affinity TCR specific for the CAIX (254-262) peptide presented on HLA-A*02:01 could offer a highly specific way to target cancer cells, potentially minimizing off-tumor effects if the peptide processing and presentation are tumor-specific.

Table 2: Engineered T-Cell Therapies Targeting CAIX

Therapy Type Target Status/Key Findings Challenges
CAR-T Cells Carbonic Anhydrase IX (Surface Protein) Preclinical studies showed outstanding results; early clinical trials initiated. mdpi.comnih.gov First clinical experience reported for metastatic renal cell carcinoma. ardigen.com On-target, off-tumor toxicity observed (e.g., liver toxicity) due to CAIX expression in normal tissues. medpagetoday.comnih.gov

| TCR-T Cells | CAIX (254-262) peptide presented by HLA | A potential approach for high specificity. | Requires specific HLA type for peptide presentation. |

Biomarker Development for Immune Monitoring

The expression of CAIX on tumors can serve as a valuable biomarker for patient selection, prognosis, and monitoring of immune responses. nih.govmdpi.com As CAIX is strongly induced by hypoxia, a key feature of the tumor microenvironment, its detection can provide insights into the tumor's physiological state. oncotarget.comthno.org

Studies have shown that CAIX expression can predict the outcome of immunotherapy. For instance, its expression has been linked to the responsiveness of renal cancer patients to interleukin-2 (B1167480) therapy. nih.govdntb.gov.ua This suggests that CAIX could be used to stratify patients who are more likely to benefit from certain immune-based treatments.

In the context of therapies targeting the CAIX (254-262) epitope, monitoring the presence and activity of T-cells specific to this peptide can be a direct measure of the vaccine's or cell therapy's efficacy. Techniques to quantify these specific T-cells in patient blood samples could be developed as a pharmacodynamic biomarker to assess the induced immune response. Therefore, CAIX and its specific epitopes hold significant promise for the development of biomarkers to guide and evaluate cancer immunotherapy. nih.gov

Strategies for Overcoming Immunosuppression in the Tumor Microenvironment

The tumor microenvironment (TME) is often characterized by hypoxia and acidosis, which contribute to an immunosuppressive landscape that can hinder the effectiveness of immunotherapies. mdpi.comfrontiersin.org CAIX plays a central role in this process by catalyzing the hydration of carbon dioxide to bicarbonate and protons, leading to the acidification of the extracellular space. oncotarget.comnih.gov This acidic TME suppresses the function of immune effector cells like T-cells and natural killer (NK) cells. frontiersin.org

Targeting CAIX offers a direct strategy to counteract this immunosuppression. By inhibiting the enzymatic activity of CAIX with small molecule inhibitors or monoclonal antibodies, it is possible to alleviate the extracellular acidosis. mdpi.comnih.gov Reversing the acidosis can help restore the function of tumor-infiltrating immune cells, thereby enhancing the efficacy of other immunotherapies, such as immune checkpoint inhibitors. nih.gov

Preclinical models have shown that inhibiting CAIX can sensitize tumors to cytotoxic agents and reduce metastasis. mdpi.com Combining CAIX inhibitors with checkpoint inhibitors is a promising strategy currently under investigation, with the rationale that normalizing the pH of the TME will create a more favorable environment for an anti-tumor immune response. nih.govunich.it Therefore, targeting CAIX not only directly attacks tumor cells but also modulates the TME to overcome a significant mechanism of immune escape.

Future Research Directions and Unanswered Questions

Elucidation of the Comprehensive Immunopeptidome of CAIX

A fundamental challenge in the development of targeted immunotherapies is understanding the complete repertoire of peptides presented by Major Histocompatibility Complex (MHC) molecules on the surface of cancer cells, collectively known as the immunopeptidome. exlibrisgroup.combiorxiv.orgthermofisher.com Currently, our knowledge of the peptides naturally processed and presented from the CAIX protein is limited. The CAIX (254-262) epitope is just one of potentially many peptides that could be recognized by the immune system.

Future research must focus on a comprehensive analysis of the CAIX immunopeptidome. This involves utilizing advanced mass spectrometry-based techniques to identify all CAIX-derived peptides that are presented by different HLA alleles in various cancer types. nih.govbiorxiv.org Such studies will be instrumental in:

Identifying novel immunogenic epitopes: Beyond CAIX (254-262), there may be other, more immunogenic peptides that could serve as superior targets for vaccines or adoptive cell therapies.

Understanding epitope processing and presentation: A detailed map of the immunopeptidome will provide insights into the cellular machinery responsible for processing the CAIX protein and loading its peptides onto MHC molecules. nih.govyoutube.com

Developing multi-epitope therapies: A broader understanding of the available CAIX epitopes could enable the design of multi-pronged immunotherapies that target several peptides simultaneously, potentially reducing the risk of immune escape.

A comprehensive characterization of the CAIX immunopeptidome will provide a more complete picture of how the immune system can recognize and target CAIX-expressing tumors, laying the groundwork for more effective and personalized immunotherapeutic strategies.

Understanding the Impact of Tumor Heterogeneity on Epitope Presentation

A significant hurdle in cancer therapy is the inherent heterogeneity within and between tumors. jwatch.orgnih.gov In the context of CAIX-targeted immunotherapy, this heterogeneity can manifest as variable expression of the CAIX protein across different regions of a tumor. researchgate.netresearchgate.net This variability has profound implications for the presentation of the CAIX (254-262) epitope and the subsequent efficacy of targeted treatments.

Future investigations should aim to dissect the intricate relationship between tumor heterogeneity and CAIX epitope presentation. Key research questions include:

How does the hypoxic tumor microenvironment influence the level and stability of CAIX expression and, consequently, the density of the CAIX (254-262) epitope on the cell surface?

Do different subclones within a tumor present the CAIX (254-262) epitope at varying levels, and how does this impact immune recognition and tumor escape? nih.gov

Can advanced imaging techniques be developed to non-invasively map the spatial heterogeneity of CAIX expression and epitope presentation in patients?

Addressing these questions is crucial for developing strategies to overcome the challenges posed by tumor heterogeneity. A deeper understanding of these dynamics will inform the development of therapies that can effectively target the entirety of a tumor, including subpopulations of cells with low or absent CAIX expression. nih.govresearchgate.net This may involve multi-antigen targeting approaches to ensure that even if some cancer cells downregulate CAIX, they can still be recognized and eliminated by the immune system. nih.gov

Rational Design of Enhanced Immunotherapeutic Modalities

The development of immunotherapies targeting the CAIX (254-262) epitope is an active area of research. However, to maximize their therapeutic potential, a rational design approach is necessary to enhance their efficacy, specificity, and safety. This involves leveraging our growing understanding of immunology and protein engineering to create next-generation treatments.

Key areas for future development include:

High-Affinity T-Cell Receptors (TCRs): Engineering TCRs with enhanced affinity and specificity for the CAIX (254-262)-MHC complex can lead to more potent anti-tumor responses in adoptive T-cell therapies. nih.govnih.gov Future research should focus on computational modeling and directed evolution techniques to generate TCRs with optimal binding characteristics, while minimizing the risk of off-target toxicity. cardiff.ac.ukresearchgate.net

Affinity-Tuned CAR-T Cells: For Chimeric Antigen Receptor (CAR)-T cell therapies targeting the CAIX protein, fine-tuning the affinity of the CAR can be crucial to distinguish between tumor cells with high CAIX expression and normal tissues with low-level expression, thereby mitigating on-target, off-tumor toxicity. nih.govbohrium.comphysiciansweekly.com Recent studies have shown that lower-affinity CARs can be more effective and safer for solid tumors. researchgate.net

Advanced Vaccine Platforms: The design of vaccines aimed at inducing a robust T-cell response against the CAIX (254-262) epitope can be improved through the use of novel adjuvants and delivery systems, such as viral vectors or nanoparticles. nih.govnih.gov Multi-epitope vaccines that include other tumor-associated antigens alongside CAIX (254-262) could also broaden the immune response and prevent immune escape. biorxiv.org The modification of the peptide sequence to create "heteroclitic" peptides with increased MHC binding affinity is another promising strategy to enhance vaccine immunogenicity. mdpi.com

By employing these rational design principles, the next generation of immunotherapies targeting CAIX (254-262) can be engineered for superior performance in the clinical setting.

Integration with Combinatorial Immunotherapeutic Approaches

The complexity of the tumor microenvironment often necessitates a multi-faceted treatment approach. It is becoming increasingly clear that therapies targeting a single pathway may be insufficient to achieve durable responses in many patients. Therefore, a critical area of future research is the integration of CAIX (254-262)-targeted therapies with other immunotherapeutic modalities.

Checkpoint Inhibitors: Combining CAIX-targeted therapies with immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, is a particularly promising avenue. aacrjournals.orgnih.gov CAIX inhibition can lead to a less acidic tumor microenvironment, which can enhance the function of immune cells, making them more susceptible to the effects of checkpoint blockade. nih.govnih.gov Preclinical models have already shown synergistic effects between CAIX inhibition and checkpoint inhibitors. mdpi.com

Targeted Radionuclide Therapy: The use of CAIX-targeting antibodies to deliver radionuclides to the tumor site can induce immunogenic cell death, releasing tumor antigens and promoting an anti-tumor immune response. thno.org This can create a more "inflamed" tumor microenvironment, making it more responsive to subsequent immunotherapies. nih.govresearchgate.net

Other Adoptive Cell Therapies: Combining CAIX (254-262)-specific T-cells with other adoptive cell therapy approaches, such as those targeting different tumor antigens, could provide a broader and more durable anti-tumor response. cancerresearch.orgresearchgate.net

Systematic preclinical and clinical studies are needed to determine the optimal dosing, scheduling, and patient populations for these combination therapies. The goal is to create synergistic treatment regimens that can overcome the multifaceted challenges of cancer and lead to improved patient outcomes. mdpi.com

Q & A

Basic Research Questions

Q. What structural and functional features of CA9 (254–262) make it a critical target in cancer biology?

  • Methodological Answer : CA9 is an α-carbonic anhydrase isoform with a catalytic domain optimized for activity at pH 6.49 . Its hypoxia-inducible factor (HIF-1α)-regulated expression links it to tumor acidosis, promoting extracellular pH regulation and cell survival under hypoxic conditions . To study its structure, use recombinant CA9 (e.g., HEK293-expressed protein with 6-His tags) and validate via SDS-PAGE (observed molecular weight: 53–54 kDa under reducing conditions) . Comparative studies with CAII (e.g., active site Zn²⁺ coordination, proton-shuttle residue His64) highlight CA9’s unique adaptation to acidic microenvironments .

Q. How can researchers reliably detect CA9 expression in hypoxic tumor microenvironments?

  • Methodological Answer : Use immunohistochemistry (IHC) with validated anti-CA9 antibodies (e.g., clone CA9/781 for FFPE tissues) . Optimize protocols by including positive controls (e.g., renal cell carcinoma sections) and confirm specificity via Western blotting (detect ~54 kDa band in HCT116 lysates) . For quantitative analysis, pair IHC with qPCR to correlate protein levels with CA9 mRNA .

Q. What experimental approaches are used to measure CA9 enzymatic activity in vitro?

  • Methodological Answer : Employ stopped-flow spectrophotometry to monitor CO₂ hydration rates . Recombinant CA9 (residues 38–414) retains catalytic activity; buffer at pH 6.5 (optimal for CA9) and compare kinetics with CAII (pH 7.4) . Use sulfonamide-based inhibitors (e.g., acetazolamide) as negative controls to validate activity assays .

Advanced Research Questions

Q. How can contradictory data on CA9’s role in iron metabolism versus pH regulation be resolved?

  • Methodological Answer : Design dual-pathway studies using siRNA knockdown in iron-overloaded cell models (e.g., bone marrow mesenchymal stem cells). Measure intracellular iron (ferritin levels) and extracellular pH (fluorometric probes) alongside CA9 activity. Cross-reference with proteomics data (e.g., upregulated CA9 in iron-overload models with FC = 3.8 ). Use pathway analysis tools (e.g., STRING) to identify interacting partners in pH/iron networks .

Q. What strategies improve the specificity of CA9-targeted inhibitors to minimize off-target effects on other CA isoforms?

  • Methodological Answer : Apply structure-based drug design (SBDD) using CA9’s crystal structure (PDB: 3IAI) to exploit residue differences in the active site (e.g., Thr199 vs. Ala in CAII) . Synthesize sulfonamide derivatives with bulky substituents (e.g., thiadiazole disulfonamides) and test selectivity via isoform-specific activity assays . Validate in vivo using xenograft models with CA9-positive vs. CA9-negative tumors .

Q. How do researchers address discrepancies in CA9 expression levels and clinical outcomes across cancer types?

  • Methodological Answer : Perform meta-analyses of datasets (e.g., TCGA) stratified by tumor subtype, stage, and hypoxia status. Use multivariate Cox regression to isolate CA9’s prognostic value from confounding factors (e.g., VEGF, HIF-1α) . Validate findings via multispectral imaging to spatially resolve CA9 expression in tumor cores vs. invasive margins .

Methodological Notes

  • Recombinant CA9 Production : Express CA9 (residues 38–414) in HEK293 cells for proper post-translational modifications. Purify via Ni-NTA affinity chromatography and confirm folding via circular dichroism .
  • In Silico Modeling : Use molecular dynamics (MD) simulations to study CA9’s proton-transfer mechanisms under varying pH/pressure conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.